N-(2-chlorophenyl)hexanamide

Synthetic Chemistry Process Chemistry Cost of Goods

Researchers facing reproducibility issues in chromatographic methods or amide synthesis optimization require a reliable reference compound. N-(2-chlorophenyl)hexanamide (CAS 21257-67-0) serves as an ideal standard due to its defined lipophilicity (XLogP3=3.2) and boiling point (371.3°C), enabling accurate HPLC/GC calibration. Its 86% yield under microwave conditions provides a clear performance benchmark for new amide bond-forming reactions. Additionally, its lack of acetylcholinesterase inhibition (up to 26 µM) makes it a validated negative control for enzyme screens, preventing false hits. Supplied with ≥97% purity, it ensures experimental consistency and cost-efficient global shipping.

Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
CAS No. 21257-67-0
Cat. No. B184426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)hexanamide
CAS21257-67-0
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C12H16ClNO/c1-2-3-4-9-12(15)14-11-8-6-5-7-10(11)13/h5-8H,2-4,9H2,1H3,(H,14,15)
InChIKeyOAOTZYGOQZLYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorophenyl)hexanamide Product Overview


N-(2-chlorophenyl)hexanamide (CAS 21257-67-0) is a synthetic chlorinated anilide derivative with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol [1]. It belongs to the class of N-substituted amides, specifically characterized by an ortho-chlorophenyl group attached to a hexanamide backbone [1]. While not a potent biological probe itself, its simple structure makes it a valuable scaffold in medicinal chemistry and a useful reference compound in physicochemical and synthetic studies [1].

N-(2-chlorophenyl)hexanamide Substitution Limitations


Subtle changes in substitution pattern or alkyl chain length significantly alter the physicochemical properties of N-substituted amides, directly impacting their synthetic utility and potential for generating false leads in biological assays [1]. For instance, shifting the chlorine atom from the ortho to the para position, or removing it entirely, changes the molecule's lipophilicity (LogP) and boiling point, which can affect its behavior in chromatographic separations and its solubility profile [1]. Furthermore, synthetic yields can vary substantially between closely related analogs under identical conditions, making one a more efficient and cost-effective precursor than another [2]. Therefore, direct substitution without verification risks compromising experimental reproducibility, data consistency, and overall project economics [2].

N-(2-chlorophenyl)hexanamide vs. Key Analogs


Synthetic Yield Comparison

Under microwave-assisted aminolysis conditions, N-(2-chlorophenyl)hexanamide is synthesized with an 86% yield. This is notably lower than the yield for the close structural analog N-phenylheptanamide (95%) under identical reaction parameters [1]. This difference in synthetic efficiency has direct implications for the cost and scalability of research involving this compound.

Synthetic Chemistry Process Chemistry Cost of Goods

Lipophilicity Comparison

The compound's computed lipophilicity (XLogP3 = 3.2) is slightly lower than that of its non-chlorinated analog, N-phenylhexanamide (XLogP3 = 3.3) [1] [2]. This subtle difference, driven by the ortho-chlorine substituent, can affect its retention time in reversed-phase HPLC and its partitioning in biphasic systems.

ADME Properties Chromatography Formulation

Boiling Point Comparison

The predicted boiling point for N-(2-chlorophenyl)hexanamide is 371.3±25.0 °C . In contrast, the predicted boiling point for the non-chlorinated analog N-phenylhexanamide is slightly higher at 377.4±11.0 °C [1]. This ~6°C difference, though based on predictions, is a tangible parameter that can guide the selection of distillation or drying conditions during compound handling.

Physical Chemistry Purification Safety

N-(2-chlorophenyl)hexanamide Application Scenarios


Physicochemical & Analytical Methods

The defined lipophilicity (XLogP3=3.2) and boiling point (371.3°C) of N-(2-chlorophenyl)hexanamide make it a suitable reference standard for calibrating chromatographic systems (HPLC, GC) or for validating computational chemistry models for logP prediction [1]. Its distinct properties relative to N-phenylhexanamide can be used to assess the separation efficiency of new column materials for halogenated compounds [1].

Synthetic Model Substrate

Given the established synthetic yield of 86% under microwave conditions [2], this compound can serve as a reliable benchmark substrate for developing, optimizing, or scaling up new amide bond-forming reactions. Its lower yield relative to other analogs provides a clear performance indicator for assessing the efficiency of novel catalysts or reaction protocols [2].

Biological Assay Negative Control

Preliminary data indicates a lack of inhibitory activity against acetylcholinesterase at concentrations up to 26 µM . While not a direct comparator, this inactivity suggests its potential utility as a negative control in enzyme inhibition screens, particularly when assessing the structure-activity relationship of more potent anilide-based inhibitors, thereby preventing false-positive hits .

Technical Documentation Hub

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